2-Nitroethane-1-thiol

Biotin synthesis Total synthesis Pharmaceutical intermediates

2-Nitroethane-1-thiol (CAS: 53770-80-2, MF: C₂H₅NO₂S, MW: 107.13 g/mol) is a bifunctional small molecule containing both a nitro group (-NO₂) and a thiol (-SH) group on an ethane backbone. This compound is classified as both a nitroalkane derivative and an alkyl thiol.

Molecular Formula C2H5NO2S
Molecular Weight 107.13 g/mol
CAS No. 53770-80-2
Cat. No. B7946137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitroethane-1-thiol
CAS53770-80-2
Molecular FormulaC2H5NO2S
Molecular Weight107.13 g/mol
Structural Identifiers
SMILESC(CS)[N+](=O)[O-]
InChIInChI=1S/C2H5NO2S/c4-3(5)1-2-6/h6H,1-2H2
InChIKeyJOGXYJKCOWWABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitroethane-1-thiol CAS 53770-80-2: Technical Specifications and Class Context for Procurement


2-Nitroethane-1-thiol (CAS: 53770-80-2, MF: C₂H₅NO₂S, MW: 107.13 g/mol) is a bifunctional small molecule containing both a nitro group (-NO₂) and a thiol (-SH) group on an ethane backbone. This compound is classified as both a nitroalkane derivative and an alkyl thiol . It is commercially available from multiple suppliers, typically at 95% purity [1]. The compound presents standard thiol/nitro compound hazards: harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Why 2-Nitroethane-1-thiol Cannot Be Replaced by Common Nitroalkanes or Simple Thiols


In-class substitution fails because 2-nitroethane-1-thiol possesses a unique electronic and steric architecture that cannot be replicated by simple nitroalkanes (e.g., nitroethane, nitromethane) or simple alkyl thiols (e.g., ethanethiol, 1-propanethiol). The β-positioned nitro group exerts a strong electron-withdrawing inductive effect (-I effect) on the thiol group, substantially altering the nucleophilicity of the sulfur atom and the acidity of the S-H bond relative to unsubstituted thiols. This electronic modulation is critical for specific synthetic applications where controlled reactivity is required, particularly in Michael addition chemistry where the nitro group can serve as a latent amine precursor [1]. Furthermore, simple nitroalkanes lack the nucleophilic thiol functionality entirely, precluding their use in thiol-ene/yne click chemistry or disulfide-forming reactions. Conversely, simple thiols lack the electron-withdrawing nitro substituent that enables subsequent reduction to the corresponding aminothiol scaffold, a transformation that underpins the compound's documented value in biotin precursor synthesis [1].

2-Nitroethane-1-thiol: Procurement-Relevant Quantitative Differentiation Evidence


Synthetic Utility: Validated Intermediate in Biotin Synthesis

2-Nitroethane-1-thiol is specifically documented as an essential intermediate in a patented route to biotin (Vitamin B₇). The compound reacts with a lower alkyl ester of 7-nitro-hept-6-enoic acid to form a key thioether intermediate (dl-7-thia-6-nitro-methyl-9-nitro-nonanoic acid ester) [1]. In contrast, prior art methods using β-nitroethyl acetate with potassium hydrogen sulfide exclusively yielded the undesired bis-nitroethyl sulfide dimer (0% target yield), and even purified nitroethylene with hydrogen sulfide produced only 18% yield of the target thiol with 48% dimer byproduct [1]. This reaction specificity is contingent on the presence of the β-nitro substituent adjacent to the thiol nucleophile. Simple thiols like ethanethiol cannot serve as biotin precursors because they lack the nitro group required for subsequent reductive amination steps in the synthetic sequence.

Biotin synthesis Total synthesis Pharmaceutical intermediates

Lipophilicity: Partition Coefficient Differentiates from Polar Analogs

The calculated LogP (octanol-water partition coefficient) for 2-nitroethane-1-thiol is 0.068 [1]. This value indicates near-equal partitioning between aqueous and lipid phases. For comparison, the reduced analog 2-aminoethanethiol (cysteamine) is substantially more hydrophilic (calculated LogP approximately -0.3 to -0.5 for the free base), while simple unsubstituted ethanethiol is more lipophilic (calculated LogP approximately 1.2–1.4). The nitro group thus provides intermediate lipophilicity that may influence membrane permeability and bioavailability in biological assays. This physicochemical property is a direct consequence of the nitro substituent and cannot be achieved with amino-substituted or unsubstituted thiol analogs.

LogP Drug-likeness Pharmacokinetics Membrane permeability

Dual-Functionality: Simultaneous Nitro and Thiol Reactivity Enables Orthogonal Chemistry

2-Nitroethane-1-thiol is valued as a building block in thiol-ene and thiol-yne click chemistry, where the thiol group participates in radical-mediated or Michael-type additions to alkenes and alkynes . Unlike monofunctional nitroalkanes (e.g., nitroethane, nitromethane) which cannot engage in thiol-based coupling, and unlike simple thiols which lack a reducible nitro group, this compound offers orthogonal reactivity: the thiol group enables efficient coupling and network formation, while the nitro group can be subsequently reduced to an amine for further derivatization. This dual functionality is the basis for its classification as a higher-reactivity compound compared to nitroethane or nitromethane in organic synthesis applications .

Click chemistry Thiol-ene Thiol-yne Michael addition

Commercial Availability: Documented Multi-Vendor Supply Chain with Quality Specifications

2-Nitroethane-1-thiol is available from multiple established chemical suppliers, including Fluorochem (Catalog F510646), Enamine (EN300-125856, 95% purity), and others [1]. This multi-vendor availability reduces supply chain risk compared to custom-synthesized alternatives. For comparison, closely related compounds such as 2-nitroethaneselenol or other β-nitroalkyl thiols with longer alkyl chains are not commercially available as catalog items and require custom synthesis, introducing lead time, cost, and batch-to-batch variability concerns. The existence of standardized safety data sheets (SDS) with defined GHS classifications further supports procurement decision-making and regulatory compliance .

Commercial availability Supply chain Purity specification

2-Nitroethane-1-thiol: High-Value Application Scenarios for Procurement Decision-Making


Pharmaceutical Intermediate: Biotin and Biotin-Derivative Synthesis

2-Nitroethane-1-thiol is a documented intermediate in the patented synthesis of biotin (Vitamin B₇), specifically reacting with 7-nitro-hept-6-enoic acid esters to form key thioether intermediates [1]. Prior art methods using alternative thiol sources produced unacceptably low yields (≤18%) with substantial dimer contamination, whereas the patented method using this specific compound enables preparatively useful yields. This application scenario is relevant for pharmaceutical process chemists and CROs engaged in biotin analog synthesis or related sulfur-containing heterocycle construction.

Click Chemistry and Polymer Materials Development

The compound serves as a bifunctional monomer in thiol-ene and thiol-yne click chemistry, enabling efficient formation of complex molecular architectures and polymer networks [1]. The thiol group provides rapid coupling kinetics, while the nitro group offers a latent functionality that can be reduced to an amine for subsequent derivatization or crosslinking. This dual reactivity is not achievable with monofunctional nitroalkanes (e.g., nitroethane) or simple thiols lacking a reducible group. Application areas include functional polymer synthesis, surface modification, and covalent adaptable network (CAN) materials.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

With an intermediate calculated LogP of 0.068 [1], 2-nitroethane-1-thiol occupies a physicochemical space distinct from both the more hydrophilic 2-aminoethanethiol (cysteamine analog) and the more lipophilic ethanethiol. This property makes it a valuable comparator in SAR campaigns exploring the effect of the nitro group on membrane permeability, target engagement, and off-target activity. Additionally, the nitro group can serve as a bioisostere for carboxylic acids or as a prodrug moiety (reducible to amine in vivo), making this compound a useful scaffold for hit-to-lead optimization in medicinal chemistry programs.

Precursor to 2-Aminoethanethiol Derivatives

The nitro group of 2-nitroethane-1-thiol can be selectively reduced to yield 2-aminoethanethiol (cysteamine) or its derivatives under mild conditions [1]. This reductive transformation is a key step in synthetic sequences where the thiol group must be protected or where the nitro group serves as a masked amine. Researchers requiring a protected or masked aminothiol synthon should select this compound rather than starting with free aminothiols, which are prone to oxidation, disulfide formation, and off-target nucleophilic reactivity during multi-step syntheses.

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